molecular formula C6H6N2O3 B021478 Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate CAS No. 108198-91-0

Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No. B021478
M. Wt: 154.12 g/mol
InChI Key: AFXIVPGHMZNHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate is a chemical compound with a molecular formula of C7H7N3O3. It is commonly used in scientific research as a building block for the synthesis of various organic compounds. Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate is a versatile compound that can be used in the synthesis of a variety of bioactive molecules.

Mechanism Of Action

The mechanism of action of Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate is not well understood. However, studies have shown that it has the ability to inhibit the growth of cancer cells. It is believed that Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate may work by inhibiting the activity of specific enzymes that are important for the growth and survival of cancer cells.

Biochemical And Physiological Effects

Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate has been shown to have a number of biochemical and physiological effects. Studies have shown that it has the ability to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. It has also been shown to have antibacterial and antiviral properties.

Advantages And Limitations For Lab Experiments

Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also a versatile compound that can be used in the synthesis of a variety of bioactive molecules. However, there are also some limitations to its use in lab experiments. It can be toxic in high doses, and its mechanism of action is not well understood.

Future Directions

There are several future directions for the use of Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate in scientific research. One area of interest is the development of new bioactive molecules for the treatment of cancer, viral infections, and bacterial infections. Another area of interest is the study of its mechanism of action and the development of new drugs that target specific enzymes involved in cancer cell growth. Additionally, there is interest in exploring the potential use of Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate as an antioxidant and anti-inflammatory agent.

Synthesis Methods

Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate can be synthesized through a variety of methods. One of the most common methods involves the reaction of ethyl cyanoacetate with hydroxylamine hydrochloride in the presence of sodium ethoxide. This reaction produces 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylic acid ethyl ester, which can be converted to Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate through the reaction with methyl iodide.

Scientific Research Applications

Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate is widely used in scientific research as a building block for the synthesis of various organic compounds. It is commonly used in the synthesis of bioactive molecules such as antitumor agents, antiviral agents, and antibacterial agents. Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate is also used in the synthesis of other organic compounds such as pyrazole derivatives, pyrimidine derivatives, and quinoline derivatives.

properties

CAS RN

108198-91-0

Product Name

Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C6H6N2O3/c1-10-6(9)5-2-4(3-7)11-8-5/h4H,2H2,1H3

InChI Key

AFXIVPGHMZNHSO-UHFFFAOYSA-N

SMILES

COC(=O)C1=NOC(C1)C#N

Canonical SMILES

COC(=O)C1=NOC(C1)C#N

synonyms

3-Isoxazolecarboxylicacid,5-cyano-4,5-dihydro-,methylester(9CI)

Origin of Product

United States

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